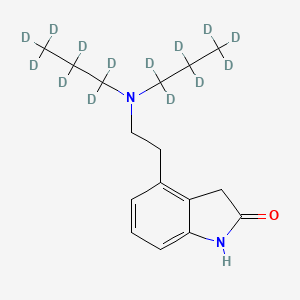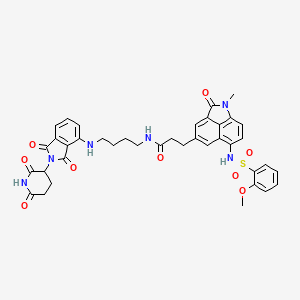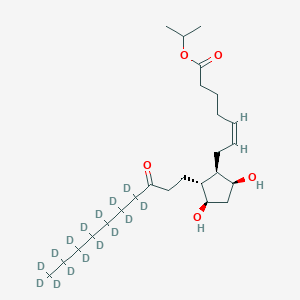
Unoprostone-d15 Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unoprostone-d15 Isopropyl Ester is a stable isotope-labeled compound with the molecular formula C25D15H29O5 and a molecular weight of 439.706. It is a derivative of unoprostone, a prostaglandin analogue used primarily in the treatment of ocular hypertension and open-angle glaucoma . This compound is particularly valuable in research due to its labeled isotopes, which allow for precise tracking and analysis in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Unoprostone-d15 Isopropyl Ester involves the incorporation of deuterium atoms into the unoprostone molecule. The process typically starts with the preparation of the deuterated precursor, followed by esterification to form the isopropyl ester. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Unoprostone-d15 Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of unoprostone, such as alcohols, ketones, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Unoprostone-d15 Isopropyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
Unoprostone-d15 Isopropyl Ester exerts its effects by increasing the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. The compound interacts with calcium-activated potassium channels (BK channels) and chloride channels (CIC-2), leading to enhanced trabecular meshwork outflow . This mechanism is similar to that of other prostaglandin analogues but with unique interactions due to its isotopic labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Unoprostone Isopropyl Ester: The non-labeled version of the compound, used in similar therapeutic applications.
Latanoprost: Another prostaglandin analogue used to treat glaucoma, but with different molecular targets and pathways.
Bimatoprost: Similar in function but differs in its chemical structure and specific interactions with molecular targets.
Uniqueness
Unoprostone-d15 Isopropyl Ester is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature makes it particularly valuable in studies involving metabolic pathways, drug interactions, and molecular mechanisms .
Eigenschaften
Molekularformel |
C25H44O5 |
|---|---|
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodecyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1/i1D3,4D2,5D2,6D2,7D2,10D2,13D2 |
InChI-Schlüssel |
XXUPXHKCPIKWLR-IXRNNCNUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |
Kanonische SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



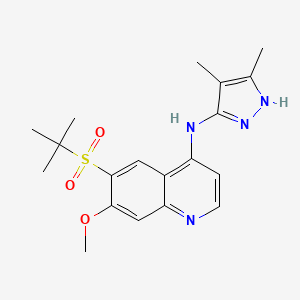

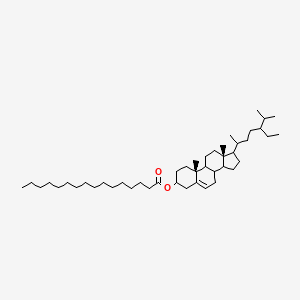
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
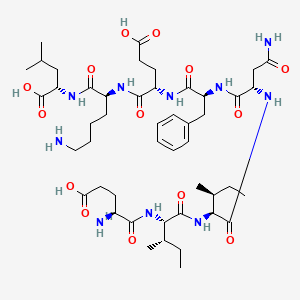
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
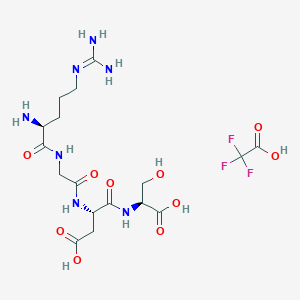
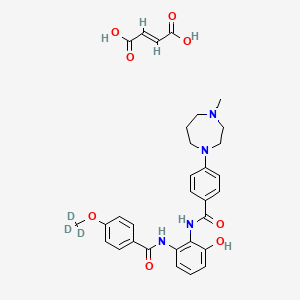
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
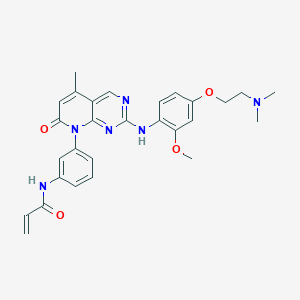
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
